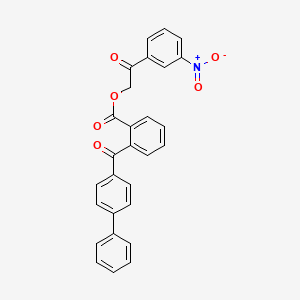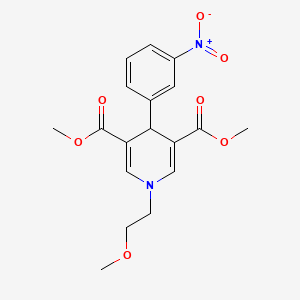
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
描述
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFM-2, is a synthetic compound that has been studied for its potential use in scientific research.
作用机制
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide works by binding to the N-type voltage-gated calcium channels in neurons, which prevents the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters, which can affect neuronal function and behavior. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to be selective for the N-type calcium channels, which makes it a valuable tool for studying these channels specifically.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, it can decrease the release of neurotransmitters such as glutamate and substance P. It has also been shown to decrease pain sensitivity in animal models, which suggests that it may have potential as a pain medication. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects in some studies.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the N-type voltage-gated calcium channels, which makes it a valuable tool for studying these channels specifically. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, there are also some limitations to its use. It can be difficult to administer N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide to living organisms, as it is a synthetic compound that may not be easily absorbed or metabolized. Additionally, its effects on neuronal function and behavior may be complex and difficult to interpret.
未来方向
There are several potential future directions for research involving N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the role of N-type voltage-gated calcium channels in pain and inflammation. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in some studies, which suggests that it may have potential as a treatment for inflammatory conditions. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide as a tool for studying the role of N-type calcium channels in neuronal function and behavior. Further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and its potential applications in scientific research.
科学研究应用
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the N-type voltage-gated calcium channels in neurons, which are involved in the release of neurotransmitters. This makes N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide a valuable tool for studying the role of these channels in neuronal function and behavior.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-13-6-7-15(12-17(13)21)23-19(25)14-8-10-24(11-9-14)20(26)16-4-2-3-5-18(16)22/h2-7,12,14H,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNUGWXCRXPCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)
![methyl 2-[(pentafluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792774.png)
